2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The reaction mechanism of similar compounds involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes [3,3]-claisen rearrangement . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function or structure.
Biochemical Pathways
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are known to be promising scaffolds for the design of new medicines, including anticancer drugs . This suggests that the compound may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Similar compounds are known to have physicochemical properties related to their carboxylic analogs , which may influence their bioavailability.
Result of Action
High antitumor, antibacterial, and anti-inflammatory activities have been demonstrated for 2-substituted thiazolo[3,2-a]pyrimidines . This suggests that the compound may have similar effects.
Action Environment
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound’s action may be influenced by the presence of similar structures in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature may vary depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Thiazolo[3,2-a]benzimidazoles: These compounds have a benzimidazole ring fused to the thiazole ring, resulting in different chemical properties and biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds have various substitutions on the pyrimidine ring, leading to diverse chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-naphthalen-1-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-10-21-17(23)14(9-19-18(21)24-11)16(22)20-15-8-4-6-12-5-2-3-7-13(12)15/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSOUZPJBTDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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